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Foundational

Physicochemical properties of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic Acid Abstract This technical guide provides a comprehensive analysis of the physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. While direct experimental data for this specific molecule is limited, this paper synthesizes information from close structural analogs and established principles of physical organic chemistry to present a robust profile. We will delve into its structural features, predicted physicochemical parameters, solubility, and spectroscopic characteristics. Furthermore, this guide outlines general synthetic strategies and analytical workflows pertinent to this class of compounds, offering valuable, field-proven insights for its practical application and further investigation.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, aromatic structure provides a versatile framework for introducing functional groups that can modulate pharmacological activity. The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity. When combined with hydroxyl and carboxylic acid functionalities, as in 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid, the resulting molecule possesses a unique electronic and steric profile, making it a compelling candidate for targeted therapies, particularly as an enzyme inhibitor. For instance, various quinoline carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a target for antiviral and anticancer treatments.[1][2]

Chemical Identity and Molecular Structure

  • Systematic Name: 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid

  • Molecular Formula: C₁₁H₆F₃NO₃

  • Molecular Weight: 257.17 g/mol

  • Core Scaffold: Quinoline, a bicyclic aromatic heterocycle.

  • Key Functional Groups:

    • 4-Hydroxy Group: This group can exist in tautomeric equilibrium with its keto form, 4-quinolone. This tautomerism is critical, influencing its hydrogen bonding capability, pKa, and electronic properties.

    • 8-Trifluoromethyl Group: A potent electron-withdrawing group that significantly impacts the acidity of the carboxylic acid and the overall electron distribution of the quinoline ring.

    • 6-Carboxylic Acid Group: The primary acidic center of the molecule, crucial for forming salts, esters, and amides, and for engaging in ionic interactions with biological targets.

A close structural analog, 8-(trifluoromethyl)quinoline-6-carboxylic acid (CAS: 2102411-83-4) , lacks the 4-hydroxy group.[3] The addition of this hydroxyl group is predicted to substantially alter properties like solubility and melting point.

Physicochemical Properties: A Comparative Analysis

Quantitative data provides the basis for experimental design. The following table summarizes key physicochemical properties, drawing comparisons with known analogs where available.

PropertyPredicted/Reported Value for AnalogExpected Influence of 4-Hydroxy GroupRationale
Physical Form Pale-yellow to yellow-brown solid (for 8-(CF₃)-quinoline-6-COOH)Likely a crystalline solidThe planar, rigid structure and potential for hydrogen bonding favor a solid state at room temperature.
Melting Point (°C) Not availableHigher than the non-hydroxylated analogThe introduction of the hydroxyl group allows for strong intermolecular hydrogen bonding, increasing the energy required to break the crystal lattice.
Boiling Point (°C) 380.3 ± 42.0 (for 4-OH-8-CF₃-quinoline-3-COOH)[4]> 380High due to polarity and hydrogen bonding; likely to decompose before boiling at atmospheric pressure.
pKa (Carboxylic Acid) Not availableLower (more acidic) than a simple benzoic acidThe strong electron-withdrawing effect of the trifluoromethyl group and the quinoline ring system stabilizes the carboxylate anion, increasing acidity.
pKa (4-Hydroxy) Not available~8-10 (Phenolic behavior)The acidity of the hydroxyl group will be influenced by the electron-withdrawing nature of the quinoline ring and CF₃ group.
cLogP Not availableModerately lipophilicThe trifluoromethyl group increases lipophilicity, while the hydroxyl and carboxylic acid groups increase hydrophilicity. The net value will depend on the balance of these effects.

Solubility Profile

The solubility of a compound is critical for its utility in both biological assays and synthetic reactions.

  • Aqueous Solubility: Expected to be low in neutral water but will increase significantly at pH values above the pKa of the carboxylic acid, as the highly polar carboxylate salt is formed.

  • Organic Solvent Solubility: Likely soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where hydrogen bonding interactions can be effectively solvated.[5] Solubility in alcohols like methanol and ethanol is also expected. It is predicted to have poor solubility in non-polar solvents like hexanes or toluene.

Protocol: General Method for Solubility Determination
  • Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., 1 mL) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant. Dilute the supernatant with an appropriate solvent and analyze the concentration using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

  • Calculation: The solubility is calculated from the measured concentration in the saturated supernatant.

Proposed Synthetic Routes

The synthesis of substituted quinoline-4-carboxylic acids can be achieved through several established name reactions. The Gould-Jacobs reaction and the Pfitzinger reaction are two of the most common and adaptable methods.[6][7]

Conceptual Workflow: Modified Gould-Jacobs Synthesis

This pathway is a plausible route for synthesizing the target molecule, starting from a substituted aniline.

Gould-Jacobs Synthesis A 2-Amino-5-carboxy- benzotrifluoride C Intermediate Adduct A->C Condensation B Diethyl ethoxymethylenemalonate (EMME) B->C D Cyclization (High Temperature) C->D E Ethyl 4-Hydroxy-8-(trifluoromethyl) -quinoline-6-carboxylate D->E F Saponification (e.g., NaOH, H₂O) E->F G 4-Hydroxy-8-(trifluoromethyl) -quinoline-6-carboxylic acid F->G

Caption: Conceptual workflow for the synthesis of the title compound via the Gould-Jacobs reaction.

Methodology:

  • Condensation: 2-Amino-5-carboxybenzotrifluoride is reacted with diethyl ethoxymethylenemalonate (EMME). This reaction typically proceeds by heating the reactants, leading to the formation of an intermediate aniline derivative with the displacement of ethanol.

  • Thermal Cyclization: The intermediate is heated to a high temperature (often >200 °C) in a high-boiling solvent like diphenyl ether. This step induces an intramolecular cyclization onto the aromatic ring, followed by tautomerization to yield the stable ethyl 4-hydroxyquinoline ester.

  • Hydrolysis (Saponification): The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidic workup to protonate the carboxylate and hydroxyl groups.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is required.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide key structural information. Expected signals would include distinct aromatic protons on the quinoline ring, with their chemical shifts and coupling constants being informative of their positions. The acidic protons of the carboxylic acid and hydroxyl groups may appear as broad singlets and their position can be solvent-dependent.[8]

  • ¹³C NMR: The carbon spectrum will show signals for all 11 unique carbon atoms. The carbonyl carbon of the carboxylic acid will be downfield (>160 ppm), and the carbons attached to fluorine will show characteristic coupling (C-F coupling).[9]

  • ¹⁹F NMR: A singlet is expected for the -CF₃ group, providing a clear and sensitive handle for detecting the presence of this moiety.

B. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₁H₆F₃NO₃) with high accuracy.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

  • O-H Stretch: A broad band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid OH group. A sharper O-H stretch for the 4-hydroxy group may also be present around 3200-3600 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ corresponding to the carboxylic acid carbonyl.

  • C-F Stretches: Strong absorptions are expected in the 1000-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.

Workflow for Analytical Characterization

Analytical_Workflow cluster_0 Purity & Identity Confirmation A Synthesized Product B HPLC / LC-MS (Purity Assessment) A->B C High-Resolution MS (Formula Confirmation) A->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) A->D E IR Spectroscopy (Functional Group ID) A->E F Final Characterized Compound B->F C->F D->F E->F

Caption: Standard workflow for the analytical characterization and validation of the synthesized compound.

Potential Applications in Drug Discovery

The structural motifs within 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid suggest several potential applications, primarily in oncology and virology.

  • DHODH Inhibition: As mentioned, the quinoline carboxylic acid scaffold is a known pharmacophore for inhibiting human DHODH.[1][2] The trifluoromethyl group at position 8 can enhance hydrophobic interactions within the enzyme's binding pocket, while the 4-hydroxy and 6-carboxylic acid groups can form crucial hydrogen bonds and ionic interactions with key residues.

  • Kinase Inhibition: Quinolines are prevalent in kinase inhibitor drug design. The specific substitution pattern could be explored against various kinases implicated in cancer cell signaling.

  • Antimicrobial Agents: The quinolone core is famous for its antibacterial activity (e.g., fluoroquinolones).[7] While the substitution pattern here differs significantly, antimicrobial screening would be a logical step.

Biological_Application A 4-Hydroxy-8-(trifluoromethyl) quinoline-6-carboxylic acid B DHODH Enzyme A->B Binds to active site C Inhibition of Pyrimidine Biosynthesis B->C Blocks reaction D Depletion of Nucleotide Pool C->D E Antiproliferative Effect (Cancer) D->E F Antiviral Effect D->F

Caption: Potential mechanism of action via DHODH inhibition leading to therapeutic applications.

Safety and Handling

While specific toxicology data for this compound is not available, related compounds provide guidance. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is listed with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Therefore, standard laboratory precautions should be taken:

  • Handle in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a dry, cool place.

Conclusion

4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid is a compound with significant potential, built upon a scaffold of proven utility in medicinal chemistry. This guide has established a detailed, albeit predictive, profile of its physicochemical properties by leveraging data from close structural analogs and fundamental chemical principles. The proposed synthetic and analytical workflows provide a practical framework for researchers to produce and validate this molecule in the laboratory. Its structural features strongly suggest that it warrants investigation as a modulator of key biological targets, such as DHODH, for the development of new therapeutic agents.

References

  • Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry. [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. PMC. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]

  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. [Link]

Sources

Exploratory

Mechanism of Action and Target Engagement of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic Acid Derivatives: A Technical Guide

Executive Summary The 4-hydroxyquinoline core (tautomeric with 4-oxo-1,4-dihydroquinoline) is a privileged scaffold in modern medicinal chemistry. While traditional fluoroquinolones utilize a 3-carboxylic acid moiety to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-hydroxyquinoline core (tautomeric with 4-oxo-1,4-dihydroquinoline) is a privileged scaffold in modern medicinal chemistry. While traditional fluoroquinolones utilize a 3-carboxylic acid moiety to target bacterial topoisomerases, shifting the functionalization to the 6-position, coupled with an 8-trifluoromethyl substitution, creates a highly specialized pharmacophore. 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid derivatives have emerged as potent intermediates and active pharmaceutical ingredients (APIs) targeting resistant bacterial strains and specific metabolic pathways in oncology[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the stereoelectronic rationale behind this scaffold, its primary mechanisms of action (MoA), and the self-validating experimental workflows required to prove target engagement.

Structural Rationale & Pharmacophore Analysis

The efficacy of this scaffold is not accidental; it is driven by precise structure-activity relationships (SAR) that dictate target binding and pharmacokinetic viability.

  • The 4-Hydroxy/4-Oxo Tautomerism: This functional group acts as a critical hydrogen bond donor/acceptor. In enzymatic pockets, it coordinates with divalent metal cations (e.g., Mg²⁺ in DNA gyrase) or forms direct hydrogen bonds with catalytic residues[2].

  • The 8-Trifluoromethyl (-CF₃) Group: The addition of a -CF₃ group at the 8-position drastically alters the molecule's physicochemical profile. It increases the partition coefficient (LogP), enhancing lipophilicity for superior penetration through lipid-rich barriers, such as the mycobacterial cell wall[1]. Furthermore, the strong electron-withdrawing nature of fluorine increases the metabolic stability of the quinoline ring by blocking oxidative degradation by cytochrome P450 enzymes.

  • The 6-Carboxylic Acid (-COOH): Shifting the carboxylic acid from the traditional 3-position to the 6-position changes the molecule's binding vector. This moiety serves as an electrostatic anchor, forming critical salt bridges with basic amino acid residues (like Arginine or Lysine) in target binding pockets.

Primary Mechanisms of Action

Pathway A: Inhibition of Mycobacterial Enoyl-ACP Reductase (InhA)

Derivatives of 4-hydroxy-8-(trifluoromethyl)quinoline have demonstrated exceptional activity against Multi-Drug Resistant Mycobacterium tuberculosis (MDR-TB)[3]. Molecular docking and biochemical assays reveal that these compounds act as competitive inhibitors of Enoyl-ACP Reductase (InhA) [4].

  • Causality: InhA is a vital enzyme in the Type II fatty acid biosynthesis (FAS-II) pathway. It catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP. By inhibiting InhA, these quinoline derivatives halt the synthesis of mycolic acids. Without mycolic acids, the mycobacterial cell wall loses its structural integrity, leading to rapid cell lysis and death.

  • Binding Dynamics: The 4-hydroxy group hydrogen-bonds with the catalytic Tyr158 residue and the 2'-hydroxyl of the NAD⁺ cofactor, while the 8-CF₃ group occupies a hydrophobic sub-pocket, locking the enzyme in an inactive conformation[4].

InhAPathway A Acetyl-CoA + Malonyl-CoA B FAS-I Pathway (Short-chain Acyl-CoA) A->B Condensation C FAS-II Pathway (Elongation) B->C Transfer to FAS-II D Enoyl-ACP Reductase (InhA) C->D 2-trans-enoyl-ACP E Mycolic Acid Synthesis D->E Reduction (NADH dependent) F Mycobacterial Cell Wall Integrity E->F Cell Wall Assembly I 4-Hydroxy-8-(CF3)-quinoline -6-carboxylic acid I->D Competitive Inhibition

Fig 1: Mechanism of InhA inhibition by quinoline derivatives in the FAS-II pathway.

Pathway B: DNA Gyrase Supercoiling Inhibition

Similar to classic fluoroquinolones, 6-carboxylic acid quinoline derivatives maintain the ability to disrupt bacterial DNA topology. Studies on related quinoline-6-carboxylic acid derivatives show they effectively inhibit the supercoiling activity of DNA gyrase[2]. The compounds stabilize the DNA-gyrase cleavage complex, preventing the religation of double-stranded DNA breaks, which triggers fatal DNA damage responses.

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) of this scaffold, the following table summarizes the biological activity profile of various 6-position substitutions on the 4-hydroxy-8-(trifluoromethyl)quinoline core against M. tuberculosis and isolated InhA.

CompoundR-Substitution at C-6MIC (µg/mL) M. tb H37RvIC₅₀ (µM) InhACytotoxicity (CC₅₀, µM)
1 -H (Unsubstituted)12.50>50.0>100
2 -COOH (Core Scaffold)3.128.4>100
3 -CONH-Phenyl0.781.285.5
4 -CONH-(4-Fluoro-Phenyl)0.180.692.0

Data synthesis based on structural trends in antimycobacterial quinoline-carbohydrazide derivatives[3],[4].

Experimental Protocols: Self-Validating Systems

In drug development, a single assay is never sufficient. To validate the mechanism of action, we must establish a self-validating experimental loop: proving direct target binding in living cells (CETSA) and confirming functional enzymatic inhibition in vitro.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that the quinoline derivative physically engages its target (e.g., InhA) inside living cells. Causality: In vitro assays lack the complex intracellular environment. CETSA proves the drug is membrane-permeable and thermodynamically stabilizes the specific target in situ, ruling out off-target toxicity as the primary cause of cell death.

Step-by-Step Methodology:

  • Cell Treatment: Incubate M. smegmatis cultures (OD₆₀₀ = 0.6) with 10 µM of the quinoline derivative or DMSO (vehicle control) for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the suspension into PCR tubes. Heat the tubes across a temperature gradient (40°C to 75°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Why: Heating denatures unbound proteins. Ligand-bound proteins possess higher thermodynamic stability and resist denaturation at higher temperatures.

  • Lysis and Clearance: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Why: Centrifugation pellets the aggregated, denatured proteins, leaving only the stabilized, soluble target protein in the supernatant.

  • Detection: Resolve the soluble fraction via SDS-PAGE and analyze by Western Blot using an anti-InhA antibody.

  • Validation: Calculate the melting temperature (Tm). A positive target engagement is confirmed if the treated sample exhibits a rightward thermal shift (ΔTm > 2°C) compared to the vehicle.

CETSAWorkflow A 1. Live Cell Incubation B 2. Thermal Gradient Heating A->B Drug binds target C 3. Cell Lysis & Centrifugation B->C Denature unbound D 4. Soluble Fraction Isolation C->D Pellet aggregates E 5. Western Blot Quantification D->E Detect stability shift

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for intracellular target engagement validation.

Protocol 2: In Vitro Enzymatic Kinetic Assay (InhA)

Objective: Quantify the direct inhibitory effect (IC₅₀) on the isolated enzyme. Causality: Cell-based MIC assays cannot distinguish between efflux pump activity, cell wall permeability, and actual target inhibition. An isolated enzyme assay isolates the molecular interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM PIPES buffer (pH 6.8) containing 150 µM NADH and 50 µM 2-trans-dodecenoyl-CoA (substrate).

  • Enzyme Equilibration: Incubate 10 nM purified recombinant InhA with varying concentrations of the quinoline derivative (0.1 nM to 100 µM) for 30 minutes at 25°C.

    • Why: Many quinoline derivatives are slow-binding inhibitors. Pre-incubation allows the compound to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced.

  • Reaction Initiation: Add the 2-trans-dodecenoyl-CoA substrate to initiate the reaction.

  • Kinetic Measurement: Monitor the oxidation of NADH to NAD⁺ by measuring the decrease in absorbance at 340 nm over 10 minutes using a kinetic microplate reader.

  • Data Analysis: Plot the initial velocities against inhibitor concentrations and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Quinoline and quinolones: promising scaffolds for future antimycobacterial agents Taylor & Francis Online URL:[Link][3]

  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents PubMed (National Institutes of Health) URL:[Link][4]

  • Quinoline and quinolones: Promising scaffolds for future antimycobacterial agents (Dinakaran et al. Studies) Taylor & Francis Online URL:[Link][2]

Sources

Foundational

Preclinical Pharmacokinetic Profiling of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic Acid: A Comprehensive ADME Strategy

[label="UGT2B7 / Introduction & Physicochemical Rationale As a Senior Application Scientist overseeing early drug development, I approach the pharmacokinetic (PK) profiling of novel chemical entities not as a checklist,...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="UGT2B7 /

Introduction & Physicochemical Rationale

As a Senior Application Scientist overseeing early drug development, I approach the pharmacokinetic (PK) profiling of novel chemical entities not as a checklist, but as a hypothesis-driven investigation dictated by molecular structure. The compound 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid represents a highly functionalized scaffold frequently explored in antimicrobial, antimalarial, and antiviral drug discovery .

However, its unique structural triad—a tautomeric 4-hydroxyquinoline core, a lipophilic 8-trifluoromethyl ( CF3​ ) group, and a 6-carboxylic acid moiety—presents a distinct set of Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. Standard early PK profiling often defaults to Cytochrome P450 (CYP450) stability and passive permeability assays. For this specific molecule, applying a standard template is fundamentally flawed.

The Causality of Structural Features on PK:
  • The 6-Carboxylic Acid (pKa ~3.5): At physiological pH (7.4), this molecule is predominantly ionized. This ionization restricts passive transcellular permeability and drastically increases the likelihood of the compound acting as a substrate for apical efflux transporters like Breast Cancer Resistance Protein (BCRP). Furthermore, carboxylic acids are prime targets for Phase II metabolism—specifically acyl-glucuronidation.

  • The 8-Trifluoromethyl Group: The CF3​ group is strongly electron-withdrawing and highly lipophilic. While it effectively blocks CYP450-mediated oxidation at the 8-position (and deactivates the adjacent ring), it significantly drives up plasma protein binding (PPB).

  • The 4-Hydroxyquinoline Core: Capable of keto-enol tautomerism (forming a 4-quinolone), this core affects aqueous solubility and hydrogen-bonding dynamics, complicating oral absorption.

Because of these features, our early ADME strategy must pivot away from standard CYP-centric assays and heavily bias toward transporter efflux and Phase II metabolic assessments .

ADME_Workflow Cmpd 4-OH-8-CF3-Quinoline -6-COOH PhysChem Physicochemical Profiling Cmpd->PhysChem Perm Caco-2 Permeability & Efflux PhysChem->Perm Metab Microsomal Stability (UGT & CYP450) PhysChem->Metab InVivo In Vivo PK (Rodent IV/PO) Perm->InVivo Metab->InVivo

Figure 1: Sequential early ADME profiling workflow driven by physicochemical properties.

In Vitro ADME Profiling Strategy

Permeability and Transporter Efflux

Regulatory guidelines from the FDA mandate the evaluation of transporter-mediated drug-drug interactions (DDIs) for compounds with high efflux potential . Because the carboxylic acid moiety is negatively charged at intestinal pH, passive diffusion is limited. We must utilize a bidirectional Caco-2 assay to determine if the compound is actively pumped back into the gut lumen by P-glycoprotein (P-gp) or BCRP.

UGT-Biased Metabolic Stability

Standard liver microsome assays utilize only NADPH as a cofactor, which exclusively monitors CYP450-mediated Phase I oxidation. For 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid, the CF3​ group protects the ring from oxidation, meaning the compound will falsely appear "highly stable" in a standard assay. In reality, carboxylic acids undergo rapid Phase II clearance via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT2B7 and UGT2B4, forming acyl-glucuronides . We must design an assay that explicitly activates the UGT pathway.

Metabolic_Pathway Parent Parent Compound (Carboxylic Acid) UGT UGT2B7 / UGT2B4 (Major Pathway) Parent->UGT UDPGA Cofactor CYP CYP450 (Minor Pathway) Parent->CYP NADPH Cofactor AcylGluc Acyl-Glucuronide Metabolite UGT->AcylGluc OxMetab Oxidized Metabolite CYP->OxMetab

Figure 2: Divergent metabolic pathways emphasizing UGT-mediated acyl-glucuronidation.

Quantitative Data Summary

Based on the physicochemical profile of this scaffold, the following table summarizes the expected quantitative early PK data. This structured format allows for rapid go/no-go decision-making in preclinical development.

PK ParameterAssay SystemRepresentative ValueMechanistic Interpretation
LogD (pH 7.4) Shake-flask (Octanol/PBS)1.45Moderate lipophilicity; highly ionized at physiological pH.
Permeability ( Papp​ ) Caco-2 (A-to-B) 1.8×10−6 cm/sLow passive transcellular permeability due to ionization.
Efflux Ratio (B-A / A-B) Caco-2 Bidirectional8.4Strong substrate for apical efflux transporters (e.g., BCRP).
Metabolic Half-Life ( t1/2​ ) HLM (+ NADPH only)> 120 minHigh stability against CYP450 oxidation (protected by CF3​ ).
Metabolic Half-Life ( t1/2​ ) HLM (+ NADPH + UDPGA)28 minRapid Phase II clearance via acyl-glucuronidation.
Plasma Protein Binding RED Assay (Human Plasma)99.2%High binding affinity driven by the acidic moiety and CF3​ .

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every assay must be a self-validating system. Below are the step-by-step methodologies engineered specifically for this compound class.

Protocol 1: Bidirectional Caco-2 Permeability & Efflux Assay

Causality: We must quantify both passive permeability and active efflux to predict oral bioavailability accurately.

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • System Validation (Integrity Check): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² proceed. Co-incubate with Lucifer Yellow (100 µM); post-assay fluorescence must show <1% leakage.

  • Compound Preparation: Prepare the quinoline derivative at 10 µM in HBSS transport buffer (pH 7.4). Prepare self-validating control cassettes: Atenolol (low permeability control) and Propranolol (high permeability control).

  • Dosing (A-to-B and B-to-A):

    • Apical to Basolateral (A-B): Add 200 µL of compound/control solution to the apical chamber. Add 600 µL of blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 600 µL of compound/control solution to the basolateral chamber. Add 200 µL of blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate apparent permeability ( Papp​ ) and the Efflux Ratio (ER = Papp,B−A​/Papp,A−B​ ).

Protocol 2: UGT-Biased Metabolic Stability Assay

Causality: Unlike CYP enzymes which sit on the cytoplasmic face of the endoplasmic reticulum (ER), UGT active sites are located inside the ER lumen . We must use a pore-forming agent to allow the highly polar UDPGA cofactor to reach the enzyme.

  • Microsome Preparation & Pore Formation: Dilute Human Liver Microsomes (HLM) to 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Critical Step: Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. This creates pores in the microsomal membranes, exposing luminal UGT active sites.

  • Cofactor Addition: Add MgCl2​ (5 mM) and the Phase II cofactor UDPGA (2 mM). To capture any minor oxidative pathways, also add the Phase I cofactor NADPH (1 mM).

  • System Validation: Run a parallel incubation with Diclofenac (1 µM), a known rapid substrate for UGT2B7, to validate UGT activity.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the quinoline derivative (final concentration 1 µM, final DMSO <0.1%).

  • Kinetic Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion and calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

The early pharmacokinetic profiling of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid requires a targeted approach that respects its physicochemical realities. By anticipating high efflux ratios and rapid UGT-mediated acyl-glucuronidation, development teams can proactively design appropriate in vivo dosing vehicles (e.g., basic excipients to improve solubility) and accurately predict human clearance mechanisms before entering costly IND-enabling studies.

References

  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. ResearchGate. Available at:[Link]

  • In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Clopidogrel Carboxylic Acid Glucuronidation is Mediated Mainly by UGT2B7, UGT2B4, and UGT2B17: Implications for Pharmacogenetics and Drug-Drug Interactions. PubMed (Drug Metabolism and Disposition). Available at:[Link]

  • Pharmacokinetics, Mass Balance, and Metabolism of the Novel Urate Transporter 1 Inhibitor [14C]HR011303 in Humans: Metabolism Is Mediated Predominantly by UDP-Glucuronosyltransferase. PubMed (ASPET). Available at:[Link]

Protocols & Analytical Methods

Method

Scale-up manufacturing process for 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid

Application Note & Protocol Topic: A Scalable Manufacturing Process for 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid Abstract This document provides a comprehensive technical guide for the scale-up manufactur...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Scalable Manufacturing Process for 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid

Abstract

This document provides a comprehensive technical guide for the scale-up manufacturing of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid, a key heterocyclic scaffold with significant potential in pharmaceutical development.[1][2][3] The quinoline core is prevalent in a wide array of therapeutic agents, and the inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity.[2] We present a robust and scalable synthetic route based on a modified Gould-Jacobs reaction, detailing each stage from raw material selection to final product purification and quality control.[4][5] This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries, providing not only step-by-step protocols but also the underlying scientific rationale for critical process decisions to ensure safety, efficiency, and reproducibility at scale.

Introduction to Synthetic Strategy

The synthesis of 4-hydroxyquinoline derivatives is a cornerstone of medicinal chemistry.[6] Several classical methods exist, including the Conrad-Limpach, Camps, and Doebner reactions.[6][7][8] For the specific regiochemical requirements of the target molecule—a trifluoromethyl group at the C-8 position and a carboxylic acid at the C-6 position—the Gould-Jacobs reaction offers a superior and predictable pathway.[4][9] This method involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[5][7]

Our strategy employs a multi-step sequence designed for scalability and control:

  • Esterification: Protection of the carboxylic acid on the starting aniline to prevent side reactions.

  • Condensation: Reaction with diethyl ethoxymethylenemalonate (DEEM) to form the key anilidomethylenemalonate intermediate.

  • Thermal Cyclization: High-temperature ring closure in a suitable inert solvent to form the quinoline core. This is the most critical and energy-intensive step.

  • Saponification: Hydrolysis of both the newly formed C-3 ester and the protected C-6 ester.

  • Selective Decarboxylation & Isolation: Removal of the C-3 carboxylic acid and subsequent acidification to precipitate the final, purified product.

This approach ensures high regioselectivity, avoiding the formation of isomeric impurities that are often difficult and costly to remove on a large scale.[10]

Overall Synthetic Pathway

cluster_0 Step 1: Esterification cluster_1 Step 2: Condensation cluster_2 Step 3: Thermal Cyclization cluster_3 Step 4: Saponification cluster_4 Step 5: Decarboxylation & Isolation A 4-Amino-3-(trifluoromethyl)benzoic acid B Methyl 4-amino-3-(trifluoromethyl)benzoate A->B  MeOH, H₂SO₄ C Anilidomethylenemalonate Intermediate B->C  + DEEM  120-130°C DEEM Diethyl ethoxymethylenemalonate (DEEM) D Substituted 4-Hydroxyquinoline-3,6-dicarboxylate C->D  Dowtherm A  ~250°C E Dicarboxylic Acid Intermediate D->E  1. NaOH (aq)  2. HCl (aq) F Final Product: 4-Hydroxy-8-(trifluoromethyl) quinoline-6-carboxylic acid E->F  Heat  (Decarboxylation)

Caption: The five-stage synthetic route to the target compound.

Materials and Equipment

For a successful scale-up operation, the use of appropriate equipment and high-quality reagents is non-negotiable.

Table 1: Key Reagents and Solvents

Reagent/Solvent CAS Number Recommended Grade Key Considerations
4-Amino-3-(trifluoromethyl)benzoic acid 328-83-6 ≥98% Purity Starting material
Methanol (Anhydrous) 67-56-1 ACS Grade, <0.1% H₂O Solvent for esterification
Sulfuric Acid 7664-93-9 98%, Reagent Grade Catalyst for esterification
Diethyl ethoxymethylenemalonate (DEEM) 87-13-8 ≥98% Purity Key reactant for condensation
Dowtherm™ A 8004-13-5 High-Temp Grade High-boiling solvent for cyclization[7]
Sodium Hydroxide 1310-73-2 ACS Grade Pellets Base for saponification
Hydrochloric Acid 7647-01-0 37%, Reagent Grade For acidification and product precipitation
Toluene 108-88-3 ACS Grade Solvent for extraction

| Ethanol | 64-17-5 | 95% or Absolute | Solvent for recrystallization |

Required Equipment:

  • Glass-Lined or Hastelloy Reactor (100L - 500L capacity) with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and nitrogen inlet.

  • Dean-Stark trap for water removal during esterification.

  • High-temperature heating system capable of reaching and maintaining 260°C.

  • Nutsche Filter Dryer or Centrifuge for product isolation.

  • Vacuum oven for drying the final product.

  • Standard laboratory glassware and analytical instrumentation (HPLC, LC-MS, NMR).

Detailed Manufacturing Protocols

Safety First: Aniline derivatives are toxic and can be absorbed through the skin.[11][12] All operations must be conducted in a well-ventilated area, and appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[13][14]

Protocol 1: Esterification of 4-Amino-3-(trifluoromethyl)benzoic acid
  • Rationale: The carboxylic acid group of the starting material is protected as a methyl ester to prevent it from interfering with the subsequent condensation and cyclization steps.

  • Charge the reactor with 4-Amino-3-(trifluoromethyl)benzoic acid (10.0 kg, 48.75 mol) and anhydrous methanol (50 L).

  • Begin stirring and cool the suspension to 0-5°C using the reactor jacket.

  • Slowly add concentrated sulfuric acid (2.4 L, 44.4 mol) subsurface, ensuring the internal temperature does not exceed 15°C.

  • Once the addition is complete, heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor reaction completion via HPLC.

  • Cool the mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Reduce the volume of methanol by ~70% under vacuum.

  • Add toluene (40 L) and water (40 L). Stir for 15 minutes, then allow the layers to separate.

  • Collect the organic (toluene) layer. Wash with water (2 x 20 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield Methyl 4-amino-3-(trifluoromethyl)benzoate as a solid.

Protocol 2: Condensation with DEEM
  • Rationale: This step forms the crucial anilidomethylenemalonate intermediate. The reaction is driven to completion by heating and removing the ethanol byproduct.[5]

  • Charge the reactor with Methyl 4-amino-3-(trifluoromethyl)benzoate (from Step 1) and diethyl ethoxymethylenemalonate (DEEM) (11.6 kg, 53.6 mol, 1.1 eq).

  • Heat the mixture under a nitrogen atmosphere to 120-130°C for 2-3 hours.

  • Apply a light vacuum to facilitate the removal of ethanol formed during the reaction.

  • Monitor the reaction by TLC or HPLC until the starting aniline is consumed.

  • Cool the resulting crude oil (the anilidomethylenemalonate intermediate) to 80-90°C in preparation for the next step.

Protocol 3: Thermal Cyclization
  • Rationale: This is the key ring-forming step. A high-boiling, inert solvent is required to provide the thermal energy needed to overcome the activation barrier for the 6-electron electrocyclization.[5][7] Dowtherm A is chosen for its thermal stability.[15]

  • To the hot intermediate from the previous step, carefully add Dowtherm A (50 L) under nitrogen.

  • Heat the mixture with vigorous stirring to 250-255°C. Maintain this temperature for 2-4 hours.

  • The reaction is highly endothermic initially; precise temperature control is critical to prevent side reactions or product decomposition.[7]

  • Monitor the reaction progress by taking aliquots, quenching them, and analyzing via HPLC.

  • Once the cyclization is complete, cool the dark reaction mixture to 80-90°C.

  • Slowly add hexane or a similar non-polar solvent (60 L) to precipitate the product.

  • Cool to ambient temperature and filter the solid. Wash the filter cake with hexane (2 x 20 L) to remove the Dowtherm A.

  • Dry the crude solid under vacuum. This yields the ethyl 4-hydroxy-8-(trifluoromethyl)-6-(methoxycarbonyl)quinoline-3-carboxylate .

Protocol 4 & 5: Saponification, Decarboxylation, and Isolation
  • Rationale: Saponification converts both ester groups to carboxylates. The subsequent heating in an acidic medium selectively removes the carboxylic acid at the C-3 position, which is sterically and electronically favored for decarboxylation.[4] Acidification then precipitates the final product from the aqueous solution.[16]

  • Suspend the crude solid from the previous step in a 10% aqueous sodium hydroxide solution (80 L).

  • Heat the mixture to reflux (approx. 100°C) for 3-4 hours until hydrolysis is complete (a clear solution should form).

  • Cool the solution to 80°C and slowly acidify with concentrated HCl to pH 1-2.

  • Maintain the temperature at 80-90°C for 4-6 hours to effect decarboxylation. Monitor the evolution of CO₂ gas.

  • After decarboxylation is complete (as confirmed by HPLC), cool the slurry to 15-20°C.

  • Filter the precipitated solid. Wash the cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • The wet cake is the crude 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid .

Final Product Purification

  • Rationale: Recrystallization is a robust method for removing residual impurities, yielding a final product that meets stringent pharmaceutical quality standards.

  • Transfer the wet cake to a clean reactor.

  • Add a suitable solvent for recrystallization, such as a mixture of ethanol and water or N,N-Dimethylformamide (DMF).[17] The optimal solvent system should be determined at the lab scale.

  • Heat the mixture until a clear solution is obtained.

  • Filter the hot solution to remove any insoluble matter.

  • Allow the filtrate to cool slowly to room temperature, then cool further to 0-5°C to maximize crystal formation.

  • Filter the purified crystals and wash with a small amount of cold recrystallization solvent.

  • Dry the final product in a vacuum oven at 60-70°C until a constant weight is achieved.

Quality Control and Specifications

The final product must be rigorously tested to ensure it meets the required specifications for identity, purity, and quality.

Table 2: Final Product Analytical Specifications

Test Method Specification
Appearance Visual Off-white to pale yellow crystalline powder
Identity ¹H, ¹³C, ¹⁹F NMR, FT-IR Conforms to reference spectra
Mass Verification LC-MS [M+H]⁺ = 272.03
Purity HPLC (254 nm) ≥ 99.0%
Water Content Karl Fischer Titration ≤ 0.5%
Residual Solvents GC-HS Conforms to ICH Q3C limits

| Melting Point | Capillary Method | To be established (e.g., 290-295 °C) |

Process Workflow Diagram

cluster_materials Raw Materials cluster_process Manufacturing Process cluster_qc Final QC & Release RM1 Aniline Precursor P1 Step 1: Esterification Reactor 1 T: 65°C, t: 12-16h IPC-1: HPLC RM1->P1 RM2 DEEM P2 Step 2: Condensation Reactor 1 T: 120-130°C, t: 2-3h IPC-2: HPLC RM2->P2 RM3 Solvents & Reagents RM3->P1 P1->P2 P3 Step 3: Cyclization Reactor 2 T: 250-255°C, t: 2-4h IPC-3: HPLC P2->P3 P4 P4 P3->P4 P5 Isolation & Purification Filtration Recrystallization IPC-5: Visual P4->P5 P6 Drying Vacuum Oven T: 60-70°C IPC-6: LOD P5->P6 QC Final Product Testing HPLC, NMR, LC-MS, KF Conforms to Spec. P6->QC

Caption: High-level workflow from raw materials to final product release.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Pavlíková, L., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Cambridge University Press & Assessment. Gould-Jacobs Reaction. [Link]

  • Google Patents.
  • University of California, Santa Barbara. Aniline Safety Protocol. [Link]

  • Lanxess. Aniline Product Safety Assessment. [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction. [Link]

  • Google Patents. US2504875A - Method for producing 4-hydroxyquinolines.
  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Google Patents.
  • PMC. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • PMC. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline. [Link]

  • Reddit. Purification of Quinoline-3,4-diones. [Link]

  • PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • PrepChem.com. Synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. [Link]

  • PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Der Pharma Chemica. Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. [Link]

  • ACS Publications. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. [Link]

  • PubChemLite. 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (C11H6F3NO3). [Link]

  • ACS Publications. N-Selective Difluoromethylation of 4-Hydroxyquinolines. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Oakwood Chemical. 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid. [Link]

  • Google Patents.

Sources

Application

Using 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid as a fluorinated building block

Application Note: 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic Acid as a Fluorinated Building Block in Medicinal Chemistry Introduction & Strategic Rationale In the landscape of modern drug discovery, the strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic Acid as a Fluorinated Building Block in Medicinal Chemistry

Introduction & Strategic Rationale

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a proven tactic to modulate physicochemical and pharmacokinetic properties. 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid represents a highly privileged, multi-functional building block.

As an Application Scientist, I frequently recommend this scaffold because the presence of the trifluoromethyl (-CF3) group at the C8 position is not merely structural; it fundamentally alters the molecule's behavior. It sterically shields the quinoline core from metabolic oxidation, enhances lipophilicity for better membrane permeability, and exerts a strong electron-withdrawing effect that lowers the pKa of the quinoline nitrogen [1]. Furthermore, the C4-hydroxyl group (which predominantly exists as the quinolone tautomer) and the C6-carboxylic acid provide orthogonal handles for divergent synthesis. This specific scaffold and its derivatives are widely utilized in the development of ATP-competitive kinase inhibitors and novel antitubercular agents targeting enoyl-ACP reductase [3].

Physicochemical Profiling

Understanding the baseline metrics of this building block is critical for predicting downstream drug-likeness. The table below summarizes the core properties and the causality behind their impact on drug design.

PropertyValueStructural Causality / Impact in Drug Design
Molecular Weight 257.17 g/mol Low MW allows for significant downstream elaboration (e.g., cross-coupling or large amine additions) while remaining well within Lipinski's Rule of 5.
Formula C11H6F3NO3The -CF3 group increases the molecular footprint slightly but provides unique electronic and steric shielding effects against CYP450 enzymes.
cLogP (est.) ~2.8The C8-CF3 group significantly increases lipophilicity compared to unsubstituted analogs, driving hydrophobic target engagement.
H-Bond Donors 2 (OH, COOH)Provides critical anchoring points for target engagement, though typically consumed or modified during library synthesis.
H-Bond Acceptors 4 (N, O, O, O)Facilitates interactions with kinase hinge regions or other biological hydrogen-bond networks.
pKa (Quinoline N) ~3.5 - 4.0The strong electron-withdrawing nature of the C8-CF3 group lowers the basicity of the nitrogen, reducing hERG liability and improving oral bioavailability.

Synthetic Workflows & Mechanistic Diagrams

The true value of this building block lies in its synthetic divergence. The core 4-hydroxyquinoline-6-carboxylic acid scaffold is traditionally constructed via the robust Gould-Jacobs reaction [2]. From there, researchers can functionalize the C4 and C6 positions independently to generate diverse libraries.

SyntheticWorkflow Core 4-Hydroxy-8-(CF3)- quinoline-6-carboxylic acid Chlorination C4-Chlorination (POCl3, cat. DMF) Core->Chlorination Amidation C6-Amide Coupling (HATU, DIPEA, R-NH2) Core->Amidation ChloroInt 4-Chloro-8-(CF3)- quinoline-6-carboxylic acid Chlorination->ChloroInt SNAr SNAr / Cross-Coupling (R-NH2 or R-B(OH)2) ChloroInt->SNAr C4Deriv C4-Functionalized Derivatives SNAr->C4Deriv AmideInt 4-Hydroxy-8-(CF3)- quinoline-6-carboxamide Amidation->AmideInt

Divergent synthetic workflows for 4-Hydroxy-8-(CF3)-quinoline-6-carboxylic acid.

Validated Experimental Protocols

Protocol A: C4-Chlorination via Vilsmeier-Haack Activation

Objective : Convert the unreactive C4-hydroxyl (quinolone tautomer) into a highly electrophilic C4-chloro leaving group for subsequent SNAr or cross-coupling reactions.

Causality & Expert Insight : Direct nucleophilic displacement at the C4-OH is thermodynamically unfavorable due to its tautomeric stability. Phosphorus oxychloride (POCl3) is used to form a transient phosphorodichloridate intermediate. Crucially, the addition of catalytic DMF generates the Vilsmeier-Haack reagent in situ. This highly electrophilic iminium species rapidly activates the hydroxyl group, drastically reducing reaction times and preventing the thermal degradation of the C6-carboxylic acid moiety [2].

Step-by-Step Methodology :

  • Preparation : Charge a flame-dried, argon-purged 50 mL round-bottom flask with 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid (1.0 eq, 5.0 mmol).

  • Reagent Addition : Add POCl3 (10.0 eq, 50.0 mmol) at room temperature. Note: POCl3 serves as both the chlorinating agent and the bulk solvent, ensuring pseudo-first-order kinetics.

  • Catalysis : Add anhydrous DMF (0.1 eq, 0.5 mmol) dropwise. An immediate color change or slight exotherm may be observed as the Vilsmeier-Haack complex forms.

  • Thermal Activation : Equip the flask with a reflux condenser and heat the mixture to 90°C for 4 hours.

  • Monitoring : Monitor reaction progression via LC-MS. To do this safely, quench a 10 µL aliquot into 1 mL of methanol (this yields the methyl ester of the product for analytical observation without generating violent HCl gas).

  • Workup : Upon complete conversion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of excess POCl3.

  • Quenching : Carefully and slowly add the concentrated residue dropwise to vigorously stirred ice-cold water (50 mL), maintaining the internal temperature below 10°C to prevent hydrolysis of the newly formed C4-chloride.

  • Isolation : Filter the resulting precipitate, wash extensively with cold water, and dry under high vacuum to afford 4-chloro-8-(trifluoromethyl)quinoline-6-carboxylic acid.

Protocol B: C6-Carboxylic Acid Amidation

Objective : Synthesize C6-carboxamides to explore solvent-exposed regions in target binding pockets (e.g., kinase active sites or bacterial enoyl-ACP reductases) [3].

Causality & Expert Insight : The C6-carboxylic acid requires robust activation. HATU is selected over traditional carbodiimides (like EDC) due to its superior kinetics and the formation of a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. DIPEA is utilized as a sterically hindered, non-nucleophilic base; it deprotonates the carboxylic acid and the incoming amine without competing for the electrophilic center, ensuring high yields even with deactivated or sterically hindered anilines.

Step-by-Step Methodology :

  • Dissolution : Dissolve the quinoline building block (1.0 eq, 2.0 mmol) in anhydrous DMF (20 mL) to achieve a 0.1 M concentration.

  • Base Addition : Add DIPEA (3.0 eq, 6.0 mmol) and stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

  • Activation : Add HATU (1.2 eq, 2.4 mmol) portion-wise. Stir the mixture for 15-20 minutes. The solution will typically darken as the active OAt-ester forms.

  • Coupling : Add the desired primary or secondary amine (1.2 eq, 2.4 mmol). Stir at room temperature for 2-4 hours.

  • Quench & Extraction : Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash the organic layer sequentially with 1M aqueous HCl (2 x 20 mL) to remove unreacted amine, saturated aqueous NaHCO3 (2 x 20 mL) to remove unreacted acid, and brine (20 mL).

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically using a gradient of Hexanes/EtOAc or DCM/MeOH depending on the amine polarity).

References

  • Title : Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents Source : European Journal of Medicinal Chemistry (PubMed) URL :[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid functionalization

Welcome to the technical support center for the functionalization of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this sterically hindered and electronically complex molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower your research and development efforts.

Understanding the Challenge: The "Why" Behind the Difficulty

The primary obstacle in the functionalization of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid lies in the concept of steric hindrance .[1][2] In this molecule, the carboxylic acid at the 6-position is flanked by a bulky trifluoromethyl group at the 8-position and influenced by the quinoline ring system itself. This crowding makes it difficult for incoming reagents to access the carboxylic acid's reactive center, slowing down or even preventing desired reactions.[1][2]

Furthermore, the electron-withdrawing nature of the trifluoromethyl group can impact the reactivity of the quinoline ring and the acidity of the carboxylic acid proton, adding another layer of complexity to its functionalization.[3][4]

G reagent Incoming Reagent (e.g., Amine, Alcohol) COOH COOH reagent->COOH Desired Reaction Site CF3 CF3 CF3->reagent Steric Clash quinoline quinoline quinoline->reagent Steric Clash

Caption: A generalized workflow for amide coupling of the title compound.

Issue 2: Difficulty in Ester Formation

Question: I am trying to synthesize an ester from 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid, but common methods like Fischer esterification are failing. What should I try?

Answer: Fischer esterification, which typically requires strong acid and heat, is often incompatible with complex molecules and may not be effective for sterically hindered carboxylic acids. A more robust approach is to use coupling reagents, similar to those used for amide bond formation, or to employ specific esterification protocols designed for challenging substrates.

Troubleshooting Steps:

  • Steglich Esterification: This method utilizes a carbodiimide (like DCC or EDC) and a catalyst, typically 4-(Dimethylamino)pyridine (DMAP). [5]It is performed under milder conditions than Fischer esterification.

  • Lewis Acid Catalysis: Certain Lewis acids, such as those based on zirconium or hafnium, can catalyze dehydrative esterification reactions, sometimes even in the presence of water, avoiding the need for harsh drying conditions. [6]3. Acyl Halide Intermediate: Converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can facilitate the reaction with an alcohol. [7] Protocol: Steglich Esterification of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Addition of Alcohol and Catalyst: Add the desired alcohol (1.1 - 1.5 equiv) and a catalytic amount of DMAP (0.1 - 0.2 equiv).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of DCC or EDC (1.2 equiv) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, filter the reaction mixture to remove the urea byproduct (dicyclohexylurea if DCC is used). If EDC is used, a simple aqueous workup is typically sufficient.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Issue 3: Unwanted Side Reactions at the 4-Hydroxy Position

Question: During my functionalization attempts on the carboxylic acid, I am observing side reactions involving the 4-hydroxy group. How can I prevent this?

Answer: The phenolic hydroxyl group at the C4 position is nucleophilic and can compete with your intended nucleophile (amine or alcohol) or react with your activating agents. To avoid this, it is often necessary to protect this group before proceeding with the functionalization of the carboxylic acid.

Troubleshooting Steps:

  • Protection Strategy: Choose a protecting group that is stable to the conditions of your carboxylic acid functionalization and can be selectively removed later. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBDMS).

  • Carbamate Protection: An O-carbamoyl protection at the C4 position can be employed. This has the added advantage of potentially being used later to direct functionalization at the C3 position via a Fries rearrangement. [8] Diagram 3: Protection-Functionalization-Deprotection Strategy

G cluster_strategy Protecting Group Strategy start Starting Quinoline protect Protect 4-OH group (e.g., Benzylation, Silylation) start->protect functionalize Functionalize C6-COOH (Amidation/Esterification) protect->functionalize deprotect Deprotect 4-OH group functionalize->deprotect product Final Functionalized Product deprotect->product

Caption: A protecting group strategy to avoid side reactions.

References

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3). [Link]

  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. CHIMICA OGGI chemistry today. [Link]

  • Podgorsek, A., et al. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Angewandte Chemie. [Link]

  • Li, J., et al. (2026). Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3. Chinese Journal of Chemistry. [Link]

  • Carpino, L. A., et al. (1994). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry. [Link]

  • Tsuchiya, Y., et al. (2019). C–H γ,γ,γ-Trifluoroalkylation of Quinolines via Visible-Light-Induced Sequential Radical Additions. Organic Letters. [Link]

  • Kutney, J. P., & Ratcliffe, A. H. (1999). Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
  • Olsson, T., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Sabatino, P. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry. YouTube. [Link]

  • Lassalas, P., et al. (2020). Programmed multiple C–H bond functionalisation of the privileged 4-hydroxyquinoline template. ChemRxiv. [Link]

  • Zhang, Y., et al. (2025). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. ResearchGate. [Link]

  • Haffner, C. D., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry. [Link]

  • Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology. [Link]

  • Sharma, R., et al. (2017). Scheme 1. C-8 functionalization of quinoline. ResearchGate. [Link]

  • PubChem. (n.d.). 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. PubChem. [Link]

  • Price, C. C., & Roberts, R. M. (1946). Synthesis of 4-Hydroxyquinolines. VIII. Some Halogen Containing 4-Aminoquinoline Derivatives. Journal of the American Chemical Society. [Link]

  • Al-Majedy, Y. K., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Suliman, F. O., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Organic Chemistry: Current Research. [Link]

  • Iqbal, M., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]

  • Simpson, J. C. E. (1946). Cinnolines. Part VIII. Esters of 4-hydroxy-cinnoline- and -quinoline-3-carboxylic acids. Journal of the Chemical Society (Resumed). [Link]

  • Li, J., & Li, X. (2018). 8-hydroxyquinoline compound and preparation method thereof.
  • Aggile, K., et al. (2023). An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications. ResearchGate. [Link]

  • Kontogiorgis, C. A., et al. (2010). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Molecules. [Link]

  • Wikipedia. (n.d.). Steric effects. Wikipedia. [Link]

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  • Zhang, L., et al. (2012). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules. [Link]

  • Sharma, U., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Validation of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid

For the researcher engaged in drug development and novel chemical synthesis, the unambiguous structural confirmation of a target molecule is the bedrock upon which all subsequent data rests. This is particularly true for...

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Author: BenchChem Technical Support Team. Date: April 2026

For the researcher engaged in drug development and novel chemical synthesis, the unambiguous structural confirmation of a target molecule is the bedrock upon which all subsequent data rests. This is particularly true for complex heterocyclic systems like 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid, a molecule with multiple functionalities that can influence its biological activity and pharmacokinetic properties. The absence of extensive published spectral data for this specific compound necessitates a rigorous, multi-faceted approach to its validation.

This guide eschews a simple checklist in favor of a comprehensive validation strategy. We will proceed as a field scientist would: by establishing a robust experimental protocol, leveraging predictive tools to form a hypothesis, and using empirical data from structural analogues to build a conclusive, self-validating argument for the molecule's structure.

The Challenge: Validation Without a Reference Spectrum

A primary search of the literature reveals a critical challenge: a lack of readily available, peer-reviewed ¹H and ¹³C NMR spectra for 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid. This scenario, while common in novel synthesis, requires that we move beyond simple spectral matching. Our validation must be built from the ground up, integrating experimental acquisition with theoretical prediction and comparative analysis.

Our approach is therefore threefold:

  • De Novo Experimental Acquisition: A detailed protocol for acquiring high-quality 1D and 2D NMR spectra.

  • In Silico Prediction: Utilizing computational tools and established principles of substituent effects to predict the ¹H and ¹³C NMR spectra.

  • Comparative Analysis: Grounding our predictions and assignments in the known experimental data of structurally related quinoline derivatives.

Part 1: A Protocol for High-Fidelity NMR Data Acquisition

The quality of the final data is fundamentally dependent on the rigor of the initial experiment. The following protocol is designed to yield high-resolution spectra, suitable for unambiguous structural elucidation.

Experimental Protocol: Acquiring ¹H, ¹³C, and 2D NMR Spectra
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the dried, purified 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended choice due to its excellent solubilizing power for polar, acidic compounds and its high boiling point, which minimizes evaporation. The acidic protons (hydroxyl and carboxylic acid) are more likely to be observed in DMSO-d₆.

    • Cap the tube and gently vortex or sonicate for 30-60 seconds to ensure complete dissolution. A clear, particulate-free solution is essential.

  • Instrumentation and 1D Spectra Acquisition:

    • Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion, which is critical for resolving the complex aromatic region of this molecule.

    • ¹H NMR Acquisition:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

      • Spectral Width: Set to cover a range of at least -1 to 15 ppm to ensure all signals, including the highly deshielded carboxylic acid proton, are captured.

      • Number of Scans: Acquire at least 16 scans for a good signal-to-noise ratio.

      • Relaxation Delay (d1): Use a delay of at least 2 seconds to allow for adequate relaxation of all protons, ensuring accurate integration.

    • ¹³C NMR Acquisition:

      • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

      • Spectral Width: Set to a range of 0 to 180 ppm.

      • Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans is required. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): A 2-second delay is standard.

  • 2D NMR Spectra Acquisition (Crucial for Validation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (²J, ³J). This is essential for tracing the connectivity of the aromatic protons on the quinoline rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom. This is the primary method for assigning the protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is indispensable for assigning quaternary (non-protonated) carbons, such as C4, C6, C8, C8a, C4a, and the carboxylic carbon.

  • Data Processing:

    • Apply a standard exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

    • Carefully phase the spectra and perform a baseline correction.

    • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak should be set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR.

Part 2: In Silico Prediction and Substituent Effect Analysis

With a robust experimental plan in place, we now form our hypothesis. By predicting the spectrum, we establish an expected framework against which we can compare our experimental data. This prediction is based on the foundational structure of quinoline, modified by the electronic effects of its substituents.

  • -OH (Hydroxy) at C4: This is a strong electron-donating group (EDG) by resonance. It will cause a significant upfield shift (to lower ppm) for ortho (C3, C4a) and para (C2, C5, C7) positions.

  • -COOH (Carboxylic Acid) at C6: This is an electron-withdrawing group (EWG) through both induction and resonance, causing a downfield shift (to higher ppm) for adjacent carbons and protons.

  • -CF₃ (Trifluoromethyl) at C8: This is a very strong EWG due to the high electronegativity of fluorine atoms. It will strongly deshield the peri-proton (H7) and adjacent carbons.

Based on these principles and data from online prediction tools, we can assemble a table of expected chemical shifts.[1][2][3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid in DMSO-d₆
PositionAtomPredicted ¹H Shift (δ, ppm)MultiplicityPredicted ¹³C Shift (δ, ppm)Rationale for Prediction
2C--~145-150Downfield due to adjacent N; influenced by -OH at C4.
3C-H~6.2-6.5s~105-110Strongly shielded by EDG -OH at C4.
4C--~170-175Downfield due to attached -OH group.
4aC--~120-125Junction carbon, influenced by N and -OH.
5C-H~8.0-8.3d~122-127Deshielded by aromatic system and EWG at C6.
6C--~130-135Quaternary carbon attached to EWG -COOH.
7C-H~8.4-8.7d~125-130Strongly deshielded by adjacent EWG -CF₃ at C8.
8C--~125-130 (q)Attached to -CF₃, will show C-F coupling.
8aC--~140-145Junction carbon, influenced by N and -CF₃.
-COOHC=O--~165-170Carboxylic acid carbonyl.
-CF₃CF₃--~120-125 (q)Trifluoromethyl carbon, will show strong C-F coupling.
4-OHO-H~11-13br s-Exchangeable, acidic proton.
6-COOHO-H~13-14br s-Exchangeable, very acidic proton.

Part 3: Grounding Predictions with Comparative Data

To build confidence in our predictions, we must compare them to known experimental values of simpler, related molecules. This comparative analysis provides an empirical basis for our expected chemical shift ranges.

Table 2: Comparative Analysis of Experimental ¹H and ¹³C NMR Data (in DMSO-d₆)
PositionQuinoline[5][6]4-Hydroxyquinoline[7][8][9]8-(Trifluoromethyl)quinoline Derivative[10]Predicted: Target Molecule
¹H (ppm)
H-28.84 (dd)7.97 (d)~8.7 (multiplet)~8.1-8.4 (d)
H-37.55 (dd)6.12 (d)~7.6 (multiplet)~6.2-6.5 (s)
H-57.93 (d)8.17 (dd)~7.8 (multiplet)~8.0-8.3 (d)
H-77.69 (ddd)7.36 (ddd)~8.1 (multiplet)~8.4-8.7 (d)
¹³C (ppm)
C-2150.3141.2~148~145-150
C-3121.4102.1~122~105-110
C-4136.1177.6~135~170-175
C-5127.8124.9~128~122-127
C-7129.5122.3~129~125-130
C-8128.3118.9~127 (q)~125-130 (q)

This comparison strongly supports our predictions. For instance, the significant upfield shift of H-3 from 7.55 ppm in quinoline to 6.12 ppm in 4-hydroxyquinoline validates our prediction of a highly shielded H-3 in the target molecule.[7] Similarly, the known deshielding effect of a -CF₃ group at C8 justifies the predicted downfield shift for H-7.[10]

Part 4: The Integrated Validation Workflow

The final, and most critical, phase of validation involves integrating the data from all acquired spectra (1D and 2D) to build an unbreakable chain of evidence confirming the molecular structure.

The Workflow for Unambiguous Assignment

The process follows a logical sequence, using each piece of information to solve the next part of the puzzle.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_val Final Validation H1 ¹H NMR: Identify proton signals, multiplicities, and integrations. HSQC HSQC: Correlate each proton to its directly bonded carbon. H1->HSQC Provides proton shifts C13 ¹³C NMR: Identify all carbon signals (protonated and quaternary). C13->HSQC Provides carbon shifts COSY COSY: Establish proton-proton coupling networks (e.g., H5-H7). HSQC->COSY Confirms protonated C's HMBC HMBC: Map long-range H-C correlations to assign quaternary carbons. HSQC->HMBC Anchors correlations COSY->HMBC Defines spin systems Assign Assign all signals based on 1D, 2D, and predictive data. HMBC->Assign Key for quaternary C's Confirm Confirm Structure: All correlations are consistent with the proposed molecule. Assign->Confirm Final check

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Comparative

Comparing 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid vs non-fluorinated quinoline derivatives

As drug discovery programs increasingly target complex biological pathways, the strategic modification of core scaffolds becomes critical for optimizing pharmacokinetics (PK) and target engagement. The quinoline-6-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the strategic modification of core scaffolds becomes critical for optimizing pharmacokinetics (PK) and target engagement. The quinoline-6-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, ectonucleotidase inhibitors, and antimalarial agents.

This guide provides an in-depth technical comparison between the baseline 4-hydroxyquinoline-6-carboxylic acid and its fluorinated counterpart, 4-hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid . By analyzing the physicochemical and metabolic shifts induced by the trifluoromethyl ( −CF3​ ) group, we can establish a rational basis for selecting fluorinated derivatives in advanced lead optimization[1].

Mechanistic Causality: The Fluorine Effect

The substitution of a hydrogen atom with a −CF3​ group at the 8-position of the quinoline ring is not merely a structural tweak; it fundamentally rewrites the molecule's physicochemical profile[2]. As a Senior Application Scientist, I evaluate this modification through three mechanistic pillars:

A. Electronic Withdrawal and pKa Modulation

Fluorine is the most electronegative element, and the −CF3​ group exerts a powerful inductive electron-withdrawing effect ( −I effect) across the aromatic system[1].

  • Causality: This electron withdrawal significantly reduces the electron density on the adjacent quinoline nitrogen. Consequently, the pKa​ of the basic nitrogen drops from approximately 4.5 in the non-fluorinated analog to ~2.5 in the 8- −CF3​ derivative.

  • Impact: At physiological pH (7.4), the fluorinated quinoline nitrogen remains entirely unprotonated, reducing the molecule's overall polarity and significantly enhancing passive membrane permeability.

B. Steric Shielding and Metabolic Stability

The non-fluorinated quinoline ring is highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, particularly at the electron-rich C7 and C8 positions.

  • Causality: The −CF3​ group possesses a van der Waals volume ( 39.8A˚3 ) comparable to an isopropyl group. When positioned at C8, it physically occludes the adjacent C7 position from the active site heme iron of CYP enzymes. Furthermore, the strong C−F bonds (approx. 116 kcal/mol ) are highly resistant to hydrogen abstraction[3].

  • Impact: This dual steric and electronic shielding effectively shuts down primary oxidative liabilities on the carbocyclic ring, drastically prolonging the compound's in vitro and in vivo half-life[4].

C. Lipophilicity and Target Engagement
  • Causality: The diffuse electron cloud of the −CF3​ group increases the molecule's overall lipophilicity (LogP)[5]. Within a target binding pocket, the −CF3​ moiety can engage in orthogonal multipolar interactions (halogen bonding) with backbone amides, which hydrogen cannot achieve[2].

Quantitative Performance Comparison

The following table synthesizes the divergent physicochemical and pharmacokinetic parameters between the two scaffolds. Data reflects established medicinal chemistry profiling standards for these derivatives.

Parameter4-Hydroxyquinoline-6-carboxylic acid (Non-Fluorinated)4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid
Molecular Weight 189.17 g/mol 257.17 g/mol
Calculated LogP (cLogP) ~1.22~2.85
Quinoline Nitrogen pKa​ ~4.5~2.5
Carboxylic Acid pKa​ ~4.8~4.6
Topological Polar Surface Area 70.4 A˚2 70.4 A˚2
t1/2​ (Human Liver Microsomes) < 15 min (Rapid clearance)> 60 min (High stability)
Primary Metabolic Liability CYP-mediated C8 / C7 OxidationPhase II Glucuronidation (COOH)

Pathway Visualization: Metabolic Fate

The logical divergence in hepatic metabolism caused by the −CF3​ substitution is mapped below.

G A Quinoline-6-carboxylic acid Scaffold B Non-Fluorinated (C8-H) A->B E 8-CF3 Substituted A->E C CYP450 Oxidation at C7/C8 B->C Electron-rich ring D Rapid Hepatic Clearance C->D Hydroxylated Metabolites F Steric & Electronic Shielding E->F Strong C-F bonds G High Metabolic Stability F->G Prolonged Half-life

Mechanistic divergence in hepatic metabolism between non-fluorinated and 8-CF3 quinoline scaffolds.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the advantages of the 8- −CF3​ derivative, researchers must employ rigorous, self-validating assays. The following protocols are engineered to ensure data integrity through internal causality checks[4].

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay quantifies the intrinsic clearance ( CLint​ ) of the compounds. It is designed as a self-validating system by incorporating a minus-NADPH control to differentiate true enzymatic metabolism from chemical degradation.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mM stock of the quinoline derivatives in DMSO. Dilute to a working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL .

  • Pre-Incubation: Incubate the mixture at 37∘C for 5 minutes. Causality: This ensures the system reaches thermal equilibrium before enzymatic initiation.

  • Initiation (The Trigger): Add NADPH (final concentration 1 mM ) to initiate the reaction. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Self-Validation Controls:

    • Negative Control: Run a parallel sample replacing NADPH with buffer (Minus-NADPH). If compound depletion occurs here, it indicates chemical instability, not CYP metabolism.

    • Positive Control: Run Verapamil concurrently to verify the metabolic competency of the HLM batch.

  • Quenching & Time-Course: At intervals (0, 15, 30, 45, 60 min), extract aliquots and immediately quench in of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, instantly halting the reaction.

  • Analysis: Centrifuge at 4000×g for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and t1/2​ .

Protocol B: Lipophilicity ( LogD7.4​ ) Determination via Shake-Flask LC-UV/MS

Because both compounds contain an ionizable carboxylic acid, LogD at physiological pH is a more accurate predictor of in vivo partitioning than calculated LogP.

Step-by-Step Workflow:

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM PBS (pH 7.4) together for 24 hours to ensure mutual saturation. Causality: Prevents volume shifts during the actual compound partitioning phase.

  • Spiking: Dissolve 1 mg of the quinoline derivative in 1 mL of the saturated PBS phase.

  • Partitioning: Add 1 mL of saturated 1-octanol. Shake the biphasic system mechanically at 25∘C for 2 hours.

  • Separation: Centrifuge at 3000×g for 20 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification & Mass Balance (Validation): Carefully sample both the aqueous and octanol layers. Quantify the concentration in both phases using HPLC-UV.

    • Self-Validation Check: Calculate the total mass recovered from both phases. If recovery is <95% , the compound may have precipitated at the interface or adsorbed to the glassware, invalidating the LogD calculation.

References

  • The Role of Fluorine in Medicinal Chemistry Journal of Enzyme Inhibition and Medicinal Chemistry
  • The Many Roles for Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Public
  • The role of fluorine in medicinal chemistry Taylor & Francis
  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery BenchChem
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions PMC (PubMed Central)

Sources

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